Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-3-6(10)7(11-8)5-9(12)14-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVPNSXBMMPAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate typically involves the bromination of 6-methoxypyridine-2-acetic acid followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 3-position of the pyridine ring. The resulting brominated intermediate is then esterified using methanol and an acid catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
Chemical Synthesis
Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, facilitating the creation of more complex molecules. This compound is particularly useful in:
- Pharmaceutical Development : It is employed in the synthesis of drug candidates targeting specific biological pathways.
- Agrochemical Production : The compound can be utilized to develop pesticides and herbicides that are effective against specific pests and weeds.
Biological Research
The compound has been studied for its potential biological activities, particularly in the following areas:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in vitro. For example:
- Cell Lines Tested : Various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- Mechanisms of Action : The compound may trigger apoptotic pathways and inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.
Medicinal Chemistry
In medicinal chemistry, this compound is recognized as a building block for drug discovery. Its structural features allow it to interact with biological targets, leading to potential therapeutic applications:
Drug Design
The compound can be modified to enhance its pharmacological properties, such as solubility and bioavailability. Researchers are exploring its derivatives to optimize efficacy against specific diseases.
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated significant inhibition rates compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Research
In another study focusing on anticancer properties, researchers demonstrated that derivatives of this compound exhibited high potency against multiple cancer cell lines, leading to further investigations into its mechanism of action.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Heterocyclic Core Variations
Table 1: Structural and Functional Group Comparisons
Key Observations :
Crystallographic and Supramolecular Features
Table 2: Crystallographic Data and Non-Covalent Interactions
Key Observations :
- Intramolecular Interactions : The target compound’s pyridine core may form weaker intramolecular hydrogen bonds compared to tetrazole (O—H⋯N in ) or coumarin derivatives (O—H⋯O in ).
- Packing Behavior : Ester groups in facilitate C—H⋯O hydrogen bonds, forming dimeric pairs, whereas pyridine derivatives may rely more on halogen bonding (Br⋯O/N) or π-π stacking.
Biological Activity
Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Biological Activity
The compound exhibits notable antimicrobial and anticancer properties. Research indicates that it serves as a building block in drug development, particularly targeting specific molecular pathways involved in disease processes.
1.1 Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
1.2 Anticancer Activity
The compound has been evaluated for its anticancer effects, showing potential in inhibiting the proliferation of cancer cells. Its activity may be attributed to interactions with specific enzymes or receptors involved in cancer cell signaling pathways.
The biological activity of this compound can be attributed to its structural features:
- Bromine Atom : Enhances lipophilicity and may facilitate binding to biological targets.
- Methoxy Group : Plays a role in modulating the compound's interaction with enzymes or receptors.
The compound's mechanism typically involves:
- Inhibition of enzyme activity
- Disruption of cellular processes
- Induction of apoptosis in cancer cells
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can lead to significant changes in potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases binding affinity |
| Methoxy | Enhances solubility and bioavailability |
| Acetate | Modulates metabolic stability |
4. Case Studies and Research Findings
Several studies highlight the biological efficacy of this compound:
4.1 Antimicrobial Evaluation
A study conducted on various derivatives revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The agar diffusion method was employed to assess its efficacy, showing comparable results to established antibiotics .
4.2 Anticancer Activity
In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values indicated strong antiproliferative effects, suggesting its potential as a lead compound for further development .
5. Conclusion
This compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action is closely linked to its chemical structure, which influences its interaction with biological targets. Ongoing research is essential to fully elucidate its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate, and how can purity be ensured post-synthesis?
- Methodology : A photoredox-catalyzed coupling reaction between 6-bromo-3-methoxypyridine derivatives and methyl acrylate analogs is commonly employed. For example, iridium-based catalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) with Hantzsch ester as a reductant yield high conversion rates (~90%) . Post-synthesis purification via flash column chromatography (50–75% ethyl acetate/hexanes) effectively isolates the compound.
- Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC or NMR. Adjust solvent polarity during chromatography to resolve byproducts.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?
- Methodology :
- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while the bromine substituent deshields adjacent pyridinic protons, splitting signals into distinct doublets (δ 7.2–8.5 ppm) .
- IR : A strong ester carbonyl (C=O) stretch near 1720 cm⁻¹ and pyridine ring vibrations at 1600–1580 cm⁻¹ are diagnostic .
- Validation : Compare experimental spectra with computational predictions (e.g., using Gaussian or ADF software) to confirm assignments.
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving ambiguities in the molecular geometry of this compound?
- Methodology : Use SHELXL for refinement, leveraging its dual-space algorithm to handle high-resolution X-ray data. Key steps:
Assign anisotropic displacement parameters for Br and O atoms to model thermal motion.
Apply TWIN/BASF commands if twinning is observed .
Validate hydrogen positions using SHELXPRO’s riding model .
- Data Interpretation : Compare bond lengths/angles with similar pyridine esters (e.g., Methyl 2-(6-methylpyridin-2-yl)acetate: C-O bond ≈ 1.36 Å) .
Q. How can computational chemistry predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to identify electron-deficient sites. The bromine atom at position 3 shows a high Fukui index (f⁻ ≈ 0.15), indicating susceptibility to nucleophilic substitution .
- Solvent Effects : Use COSMO-RS to simulate reaction kinetics in polar aprotic solvents (e.g., DMF), which enhance Pd-catalyzed coupling efficiency .
Data Contradiction and Reproducibility Analysis
Q. How should researchers address discrepancies in reported yields for photoredox-based syntheses of this compound?
- Catalyst loading (0.01–0.05 equiv Ir).
- Light source intensity (450 nm LEDs vs. broad-spectrum lamps).
- Purification efficiency (manual vs. automated chromatography).
- Resolution : Standardize reaction conditions using a flow photoreactor for consistent light exposure and employ LC-MS to quantify intermediates.
Structural and Functional Analog Studies
Q. What structural modifications enhance the compound’s utility as a pharmaceutical intermediate?
- Case Study : Replacing the methoxy group with a hydroxyl group (via demethylation) increases hydrogen-bonding capacity, improving target binding in kinase inhibitors .
- Synthetic Pathway : Use BBr₃ in dichloromethane at −78°C for selective demethylation without ester hydrolysis .
Safety and Handling Protocols
Q. What safety protocols are critical when handling this compound in solution-phase reactions?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity.
- Neutralize waste with 10% sodium thiosulfate before disposal to degrade reactive brominated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
